4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid
Overview
Description
4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid is a synthetic organic compound with a molecular formula of C17H16N2O5 This compound is characterized by the presence of a hydrazone linkage between a 3,4-dimethoxybenzoyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid typically involves the condensation of 3,4-dimethoxybenzoyl hydrazine with 4-formylbenzoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrazine or amine derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound, known for its role as a plant metabolite and allergen.
Benzoic acid derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness
4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-8-7-13(9-15(14)24-2)16(20)19-18-10-11-3-5-12(6-4-11)17(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGYXTDFFQJOSC-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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